Losartan Losartan Losartan is a non-peptide angiotensin II antagonist with antihypertensive activity. Upon administration, losartan and its active metabolite selectively and competitively blocks the binding of angiotensin II to the angiotensin I (AT1) receptor. This blocks the vasoconstricting and aldosterone-secreting actions of angiotensin II, leading to a decrease in blood pressure. Angiotensin II, formed from angiotensin I by angiotensin-converting enzyme (ACE), stimulates the adrenal cortex to synthesize and secrete aldosterone, which decreases the excretion of sodium and increases the excretion of potassium. Angiotensin II also acts as a vasoconstrictor in vascular smooth muscle.
Losartan is an angiotensin II receptor blocker used in the therapy of hypertension and diabetic nephropathy. Losartan is associated with a low rate of transient serum aminotransferase elevations and has been linked to rare instances of acute liver injury.
Losartan is a biphenylyltetrazole where a 1,1'-biphenyl group is attached at the 5-position and has an additional trisubstituted imidazol-1-ylmethyl group at the 4'-position It has a role as an antihypertensive agent, an angiotensin receptor antagonist, an endothelin receptor antagonist and an anti-arrhythmia drug. It is a biphenylyltetrazole and a member of imidazoles. It is a conjugate acid of a losartan(1-).
Brand Name: Vulcanchem
CAS No.: 114798-26-4
VCID: VC0533585
InChI: InChI=1S/C22H23ClN6O/c1-2-3-8-20-24-21(23)19(14-30)29(20)13-15-9-11-16(12-10-15)17-6-4-5-7-18(17)22-25-27-28-26-22/h4-7,9-12,30H,2-3,8,13-14H2,1H3,(H,25,26,27,28)
SMILES: CCCCC1=NC(=C(N1CC2=CC=C(C=C2)C3=CC=CC=C3C4=NNN=N4)CO)Cl
Molecular Formula: C22H23ClN6O
Molecular Weight: 422.9 g/mol

Losartan

CAS No.: 114798-26-4

Inhibitors

VCID: VC0533585

Molecular Formula: C22H23ClN6O

Molecular Weight: 422.9 g/mol

Purity: >98% (or refer to the Certificate of Analysis)

Losartan - 114798-26-4

CAS No. 114798-26-4
Product Name Losartan
Molecular Formula C22H23ClN6O
Molecular Weight 422.9 g/mol
IUPAC Name [2-butyl-5-chloro-3-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]imidazol-4-yl]methanol
Standard InChI InChI=1S/C22H23ClN6O/c1-2-3-8-20-24-21(23)19(14-30)29(20)13-15-9-11-16(12-10-15)17-6-4-5-7-18(17)22-25-27-28-26-22/h4-7,9-12,30H,2-3,8,13-14H2,1H3,(H,25,26,27,28)
Standard InChIKey PSIFNNKUMBGKDQ-UHFFFAOYSA-N
SMILES CCCCC1=NC(=C(N1CC2=CC=C(C=C2)C3=CC=CC=C3C4=NNN=N4)CO)Cl
Canonical SMILES CCCCC1=NC(=C(N1CC2=CC=C(C=C2)C3=CC=CC=C3C4=NNN=N4)CO)Cl
Appearance Solid powder
Boiling Point 682
Colorform Light yellow solid
Melting Point 178-184
184.0 °C
183.5-184.5 °C
183.5-184.5°C
Physical Description Solid
Description Losartan is a non-peptide angiotensin II antagonist with antihypertensive activity. Upon administration, losartan and its active metabolite selectively and competitively blocks the binding of angiotensin II to the angiotensin I (AT1) receptor. This blocks the vasoconstricting and aldosterone-secreting actions of angiotensin II, leading to a decrease in blood pressure. Angiotensin II, formed from angiotensin I by angiotensin-converting enzyme (ACE), stimulates the adrenal cortex to synthesize and secrete aldosterone, which decreases the excretion of sodium and increases the excretion of potassium. Angiotensin II also acts as a vasoconstrictor in vascular smooth muscle.
Losartan is an angiotensin II receptor blocker used in the therapy of hypertension and diabetic nephropathy. Losartan is associated with a low rate of transient serum aminotransferase elevations and has been linked to rare instances of acute liver injury.
Losartan is a biphenylyltetrazole where a 1,1'-biphenyl group is attached at the 5-position and has an additional trisubstituted imidazol-1-ylmethyl group at the 4'-position It has a role as an antihypertensive agent, an angiotensin receptor antagonist, an endothelin receptor antagonist and an anti-arrhythmia drug. It is a biphenylyltetrazole and a member of imidazoles. It is a conjugate acid of a losartan(1-).
Purity >98% (or refer to the Certificate of Analysis)
Related CAS 124750-99-8 (mono-potassium salt)
Shelf Life Stable under recommended storage conditions.
Solubility 1mg/mL
In water, 8.22 mg/L at 25 °C (est)
4.70e-03 g/L
Storage Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).
Synonyms 2-Butyl-4-chloro-1-((2'-(1H-etrazol-5-yl) (1,1'-biphenyl)-4-yl)methyl)-1H-imidazole-5-methanol
Cozaar
DuP 753
DuP-753
DuP753
Losartan
Losartan Monopotassium Salt
Losartan Potassium
MK 954
MK-954
MK954
Monopotassium Salt, Losartan
Potassium, Losartan
Salt, Losartan Monopotassium
Vapor Pressure 5.44X10-18 mm Hg at 25 °C (est)
Reference 1: Prasanna N, Subbarao CV, Gutmann JL. The efficacy of pre-operative oral medication of lornoxicam and diclofenac potassium on the success of inferior alveolar nerve block in patients with irreversible pulpitis: a double-blind, randomised controlled clinical trial. Int Endod J. 2011 Apr;44(4):330-6. PubMed PMID: 21692235.
2: Shah DA, Patel NJ, Baldania SL, Chhalotiya UK, Bhatt KK. Stability indicating LC-method for estimation of paracetamol and lornoxicam in combined dosage form. Sci Pharm. 2011 Mar;79(1):113-22. doi: 10.3797/scipharm.1012-03. Epub 2011 Jan 20. PubMed PMID: 21617776; PubMed Central PMCID: PMC3097499.
3: Yakhno N, Guekht A, Skoromets A, Spirin N, Strachunskaya E, Ternavsky A, Olsen KJ, Moller PL. Analgesic efficacy and safety of lornoxicam quick-release formulation compared with diclofenac potassium: randomised, double-blind trial in acute low back pain. Clin Drug Investig. 2006;26(5):267-77. PubMed PMID: 17163260.
4: Li C, Yang X, Ma X, Li L, Shi Z. Preoperative oral nonsteroidal anti-inflammatory drugs for the success of the inferior alveolar nerve block in irreversible pulpitis treatment: a systematic review and meta-analysis based on randomized controlled trials. Quintessence Int. 2012 Mar;43(3):209-19. Review. PubMed PMID: 22299121.
5: Hitoglou-Makedou A, Lawson M, Turner P, Ferber HP. Comparison of chlortenoxicam and indomethacin on frusemide-induced diuresis. Postgrad Med J. 1989 Nov;65(769):821-3. PubMed PMID: 2694142; PubMed Central PMCID: PMC2429206.
PubChem Compound 3961
Last Modified Nov 11 2021
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